molecular formula C21H20N2O3S B3692072 N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3692072
M. Wt: 380.5 g/mol
InChI Key: PTSYIRMSFGOJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include an ethoxyphenyl group, a carbamothioyl group, and a methoxynaphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-ethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-methoxynaphthalene-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols; often carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that it can interact with specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising compound for pharmaceutical research.

    Industry: Utilized in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the modulation of various biological processes, such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:

    N-[(4-ethoxyphenyl)carbamothioyl]benzamide: Shares a similar carbamothioyl group but differs in the aromatic ring structure.

    N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide: Contains a cyclohexane ring instead of a naphthalene ring, leading to different chemical properties and applications.

    N-{[(4-ethoxyphenyl)carbamothioyl]amino}butanamide:

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-26-17-10-8-16(9-11-17)22-21(27)23-20(24)18-12-14-6-4-5-7-15(14)13-19(18)25-2/h4-13H,3H2,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSYIRMSFGOJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Reactant of Route 6
N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.